molecular formula C42H41ClN2O4S B1245543 4-(3-{1-Benzhydryl-5-chloro-2-[2-(2,6-dimethyl-phenylmethanesulfonylamino)-ethyl]-1H-indol-3-yl}-propyl)-benzoic Acid

4-(3-{1-Benzhydryl-5-chloro-2-[2-(2,6-dimethyl-phenylmethanesulfonylamino)-ethyl]-1H-indol-3-yl}-propyl)-benzoic Acid

Cat. No.: B1245543
M. Wt: 705.3 g/mol
InChI Key: YOFBEFNLUYVWRR-UHFFFAOYSA-N
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Description

WAY-196025 is a small molecule inhibitor developed by Pfizer. It is known for its potent and selective inhibition of cytosolic phospholipase A2 alpha (cPLA2α), an enzyme involved in the release of arachidonic acid from cellular phospholipids. This compound has been studied for its potential therapeutic applications in inflammatory diseases due to its ability to inhibit the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-196025 involves multiple steps, starting with the preparation of the core indole structure. The key steps include:

Industrial Production Methods

Industrial production of WAY-196025 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and scalable reaction conditions to ensure the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

WAY-196025 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles and benzoic acid derivatives, which can be further modified to enhance the compound’s potency and selectivity .

Scientific Research Applications

Comparison with Similar Compounds

WAY-196025 is compared with other cPLA2α inhibitors such as efipladib and other benzhydrylindole-substituted benzoic acid derivatives. These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties. WAY-196025 is unique due to its high selectivity for cPLA2α and its ability to inhibit the enzyme at low concentrations .

List of Similar Compounds

Properties

Molecular Formula

C42H41ClN2O4S

Molecular Weight

705.3 g/mol

IUPAC Name

4-[3-[1-benzhydryl-5-chloro-2-[2-[(2,6-dimethylphenyl)methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid

InChI

InChI=1S/C42H41ClN2O4S/c1-29-11-9-12-30(2)38(29)28-50(48,49)44-26-25-40-36(18-10-13-31-19-21-34(22-20-31)42(46)47)37-27-35(43)23-24-39(37)45(40)41(32-14-5-3-6-15-32)33-16-7-4-8-17-33/h3-9,11-12,14-17,19-24,27,41,44H,10,13,18,25-26,28H2,1-2H3,(H,46,47)

InChI Key

YOFBEFNLUYVWRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CS(=O)(=O)NCCC2=C(C3=C(N2C(C4=CC=CC=C4)C5=CC=CC=C5)C=CC(=C3)Cl)CCCC6=CC=C(C=C6)C(=O)O

synonyms

4-(3-(5-chloro-2-(2-(((2,6-dimethylbenzyl)sulfonyl)amino)ethyl)-1-(diphenylmethyl)-1H-indol-3-yl)propyl)benzoic acid
WAY 196025
WAY-196025
WAY196025

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of boron trifluoride etherate (55 g, 0.387 mol) and methylene chloride (75 mL) was added over 10 min to a stirred, cooled (−20° C.) mixture of N-[2-(1-benzhydryl-5-chloro-1H-indol-2-yl)-ethyl]-C-(2,6-dimethylphenyl)-methanesulfonamide (300 g, 0.552 mol), triethylsilane (192 g,1.66 mol), 4-(3-oxo-propyl)-benzoic acid ethyl ester (250 g, 1.21 mol), and methylene chloride (2.8 L). An exotherm was observed and the reaction temperature increased to −9° C. The reaction mixture was cooled to and maintained at −20° C. Trifluoroacetic acid (63 g, 0.553 mol) was added to the reaction mixture 30 min after complete addition of boron trifluoride. The reaction mixture was stirred at −20° C. for 2 h. The reaction mixture was added to a stirred solution of sodium bicarbonate (138 g, 1.64 mol) and water (1.50 L). The mixture was filtered through a celite pad and the pad was washed with methylene chloride (150 mL). The layers were separated. The aqueous layer was washed with methylene chloride (300 mL). The combined organic layers were concentrated to 1.2 L at ambient pressure. Ethanol (1.50 L) was added to the mixture. The mixture was concentrated to 1.2 L at ambient pressure. The stirred mixture was cooled to 50° C. and tetrahydrofuran (450 mL) and 50% aqueous sodium hydroxide (221 g, 2.76 mol) was added. The mixture was warmed to reflux for 30 min. The mixture was cooled to 50° C. and toluene (1.50 L), water (300 mL), and acetic acid (166 g, 2.76 mol) was added. The mixture was stirred for 30 min. The mixture was filtered through a celite pad. The layers were separated and the aqueous layer was washed with a solution of tetrahydrofuran and toluene (1/1 v/v, 100 mL). The organic layer was washed consecutively with 3% aqueous sodium bicarbonate (100 ml), saturated sodium chloride (100 mL), and water (2×125 mL). The organic layer was concentrated to 1.2 L at ambient pressure. Toluene (600 mL) was added and the mixture was concentrated to 1.2 L at ambient pressure. The mixture was allowed to cool to room temperature and stirred overnight. Heptane (100 mL) was added to the stirred mixture after precipitation of solid product was observed. The solid product was collected by filtration and washed with cold toluene (3×300 mL). The product was vacuum dried at 66° C. to give 4-{3-[1-benzhydryl-5-chloro-2-(2-{[(2,6-dimethylbenzyl)sulfonyl]-amino}ethyl)-1H-indol-3-yl]propyl}benzoic acid (317 g, 81%) with a purity of 96% (as determined by HPLC). The product can be recrystallized from ethanol/water in 91% recovery. MP 193° C.
Quantity
166 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
221 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
55 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
N-[2-(1-benzhydryl-5-chloro-1H-indol-2-yl)-ethyl]-C-(2,6-dimethylphenyl)-methanesulfonamide
Quantity
300 g
Type
reactant
Reaction Step Four
Quantity
192 g
Type
reactant
Reaction Step Four
Quantity
250 g
Type
reactant
Reaction Step Four
Quantity
2.8 L
Type
solvent
Reaction Step Four
Quantity
63 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
138 g
Type
reactant
Reaction Step Seven
Name
Quantity
1.5 L
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

N-[2-(1-Benzhydryl-5-chloro-1H-indol-2-yl)-ethyl]-C-(2,6-dimethyl-phenyl)-methanesulfonamide (300 g, 552 mmol), 4-(3-Oxo-propyl)-benzoic acid ethyl ester (250 g, 1.21 mol), triethylsilane (192 g, 1.66 mol), and dichloromethane (2.9 L) were combined, stirred, and cooled to −20° C. A solution of boron trifluoride etherate (55.0 g, 322 mmol) in dichloromethane (10 mL) was added to the reaction mixture over 9 min. After 35 min, trifluoroacetic acid (63 g, 553 mmol) was added to the reaction mixture. After 40 min, the reaction mixture was filtered cold through a celite pad into aqueous sodium bicarbonate (138 g/1.5 L). The organic layer was concentrated to 1.2 L g, then ethanol (1.5 L) was added. The solution was concentrated to 1.2 L. THF (450 mL) and a solution of aqueous sodium hydroxide (221 g, 2.76 mol) were added. The reaction mixture was then warmed to reflux for 30 min. The mixture was cooled to 50° C. Toluene (1.5 L), water (300 mL) and acetic acid (166 g, 2.76 mol) were added. The organic and aqueous phases were separated and the organic phase was concentrated to 1.2 L. Toluene (600 mL) was added and the mixture was concentrated to 1.2 L. The mixture was cooled to room temperature and stirred for 16 h. The solid was collected by filtration, washed with cold toluene (3×300 mL), and dried to give 317 g (81%) of the title compound.
Name
N-[2-(1-Benzhydryl-5-chloro-1H-indol-2-yl)-ethyl]-C-(2,6-dimethyl-phenyl)-methanesulfonamide
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
166 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Two
Quantity
221 g
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
solvent
Reaction Step Three
Quantity
250 g
Type
reactant
Reaction Step Four
Quantity
192 g
Type
reactant
Reaction Step Five
Quantity
55 g
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
63 g
Type
reactant
Reaction Step Seven
Quantity
2.9 L
Type
solvent
Reaction Step Eight
Yield
81%

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